3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is notable for its complex structure, which includes a cyclopropyl group, a methoxyphenyl group, and two methyl groups. The unique arrangement of these substituents contributes to its distinct chemical properties and potential biological activities.
The compound is synthesized through various organic chemistry methods and is of interest in medicinal chemistry due to its potential applications in drug development. Its structural features make it a candidate for targeting specific diseases.
This compound can be classified under:
The synthesis of 3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route includes:
The synthesis requires careful monitoring of reaction conditions such as temperature and pressure to ensure the desired product is obtained with high yield. The use of advanced techniques like microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality.
The molecular formula for 3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is , with a molecular weight of 326.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI | InChI=1S/C18H22N4O2/c1-12... |
| InChI Key | KNIHUKWHPAJJMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC=C(C=C4)OC)C |
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity by binding to these targets:
Ongoing research aims to define the exact pathways and molecular targets involved in the biological activity of this compound.
The compound exhibits characteristics typical of heterocyclic organic compounds:
Relevant chemical properties include:
3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has potential applications in:
The unique structural properties allow for modifications that could enhance efficacy and selectivity in biological systems. Further studies are necessary to explore its full potential in therapeutic applications.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1